2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 476483-36-0
VCID: VC9092856
InChI: InChI=1S/C22H20ClN3OS2/c1-2-28-22-15(10-11-29-22)19-16(12-24)21(25)26(14-8-6-13(23)7-9-14)17-4-3-5-18(27)20(17)19/h6-11,19H,2-5,25H2,1H3
SMILES: CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N
Molecular Formula: C22H20ClN3OS2
Molecular Weight: 442.0 g/mol

2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 476483-36-0

Cat. No.: VC9092856

Molecular Formula: C22H20ClN3OS2

Molecular Weight: 442.0 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 476483-36-0

Specification

CAS No. 476483-36-0
Molecular Formula C22H20ClN3OS2
Molecular Weight 442.0 g/mol
IUPAC Name 2-amino-1-(4-chlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C22H20ClN3OS2/c1-2-28-22-15(10-11-29-22)19-16(12-24)21(25)26(14-8-6-13(23)7-9-14)17-4-3-5-18(27)20(17)19/h6-11,19H,2-5,25H2,1H3
Standard InChI Key AUNACWRFZRUDBQ-UHFFFAOYSA-N
SMILES CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N
Canonical SMILES CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N

Introduction

2-Amino-1-(4-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound featuring a quinoline backbone with various functional groups, including an amino group, a 4-chlorophenyl group, an ethylthiothiophenyl group, and a carbonitrile group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a candidate for further chemical and biological studies.

Molecular Formula and Identifiers

  • Molecular Formula: C22_{22}H20_{20}ClN3_{3}OS2_{2}

  • CAS Number: 476483-36-0

  • PubChem CID: Not explicitly listed, but related compounds are documented under PubChem .

Hazards and Safety

  • Skin Irritation: Causes skin irritation (H315) .

  • Eye Irritation: Causes serious eye irritation (H319) .

Potential Applications and Biological Activity

While specific biological activity data for this compound is not detailed in the available sources, compounds with similar structures have been explored for various pharmacological activities, such as anti-inflammatory or antimicrobial properties. The presence of a quinoline core, known for its bioactivity, suggests potential applications in medicinal chemistry.

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound shares a similar structure but with a 2-chlorophenyl group instead of a 4-chlorophenyl group .

  • Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Used in the synthesis of novel condensed fuoropyrimidines as anti-hyperlipidemic agents .

Research Findings

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